molecular formula C12H6F4N2O B3059353 Diazene, bis(2,4-difluorophenyl)-, 1-oxide CAS No. 98583-27-8

Diazene, bis(2,4-difluorophenyl)-, 1-oxide

Cat. No.: B3059353
CAS No.: 98583-27-8
M. Wt: 270.18 g/mol
InChI Key: SVPAOXCKVYBZDA-UHFFFAOYSA-N
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Description

Diazene, bis(2,4-difluorophenyl)-, 1-oxide is a chemical compound with the molecular formula C₁₂H₆F₄N₂O and a molecular weight of 270.1825 g/mol . This compound is characterized by the presence of two 2,4-difluorophenyl groups attached to a diazene moiety, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide structure. The compound is known for its unique chemical properties, which make it of interest in various scientific research fields.

Preparation Methods

The synthesis of Diazene, bis(2,4-difluorophenyl)-, 1-oxide typically involves the reaction of 2,4-difluoroaniline with nitrosyl chloride to form the corresponding diazonium salt. This intermediate is then reacted with a suitable oxidizing agent to yield the desired N-oxide compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Diazene, bis(2,4-difluorophenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diazene, bis(2,4-difluorophenyl)-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diazene, bis(2,4-difluorophenyl)-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar compounds to Diazene, bis(2,4-difluorophenyl)-, 1-oxide include other fluorinated diazene derivatives and N-oxide compounds. These compounds share similar structural features but may differ in their reactivity and applications. For example:

    Diazene, bis(2,4-dichlorophenyl)-, 1-oxide: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.

    Diazene, bis(2,4-dibromophenyl)-, 1-oxide:

The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct electronic and steric effects, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(2,4-difluorophenyl)-(2,4-difluorophenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4N2O/c13-7-1-3-11(9(15)5-7)17-18(19)12-4-2-8(14)6-10(12)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPAOXCKVYBZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=[N+](C2=C(C=C(C=C2)F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98583-27-8
Record name Diazene, bis(2,4-difluorophenyl)-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098583278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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